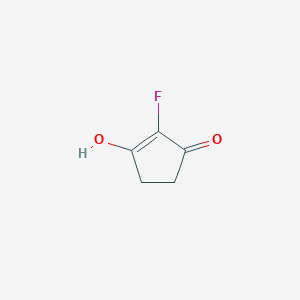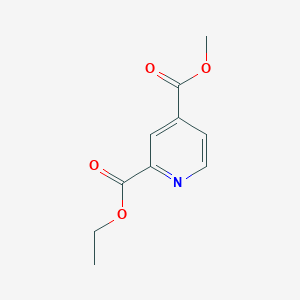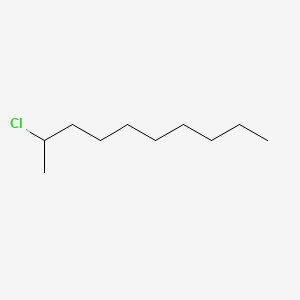
2-Chlorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorodecane is an organic compound with the molecular formula C₁₀H₂₁Cl. It is a chlorinated alkane, specifically a decane molecule where one hydrogen atom has been replaced by a chlorine atom at the second carbon position. This compound is used in various chemical reactions and industrial applications due to its reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorodecane can be synthesized through the chlorination of decane. This process involves the substitution of a hydrogen atom in decane with a chlorine atom. The reaction typically requires the presence of a radical initiator, such as ultraviolet light or a peroxide, to generate chlorine radicals that facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, this compound is produced by the direct chlorination of decane using chlorine gas. The reaction is carried out under controlled conditions to ensure the selective substitution at the second carbon position. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorodecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 1-decene, formed by the removal of a hydrogen atom and the chlorine atom.
Applications De Recherche Scientifique
2-Chlorodecane is used in various scientific research applications, including:
Chemistry: It serves as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies involving the metabolism of chlorinated hydrocarbons and their effects on biological systems.
Medicine: Research on its potential effects and interactions with biological molecules.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chlorodecane involves its reactivity as a chlorinated hydrocarbon. In biological systems, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can interact with cellular components, potentially causing toxic effects. The primary pathways include hydroxylation and dechlorination, with the formation of intermediate compounds that can further react within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chlorodecane
- 3-Chlorodecane
- 2-Chloroundecane
Comparison
2-Chlorodecane is unique due to the position of the chlorine atom at the second carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Chlorodecane, which has the chlorine atom at the first carbon, this compound exhibits different substitution and elimination reaction pathways. The position of the chlorine atom also affects its physical properties, such as boiling point and solubility.
Propriétés
Numéro CAS |
1002-56-8 |
|---|---|
Formule moléculaire |
C10H21Cl |
Poids moléculaire |
176.72 g/mol |
Nom IUPAC |
2-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
Clé InChI |
OOZCPPCMBPSCDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



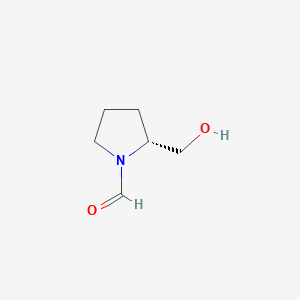
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
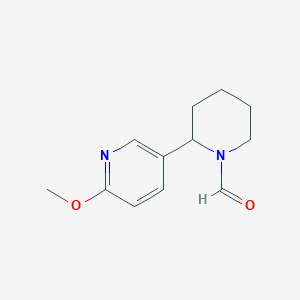
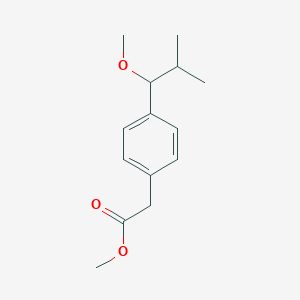
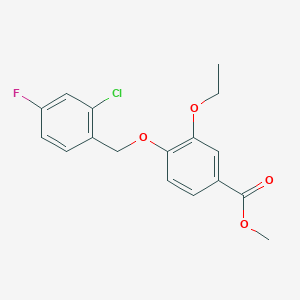
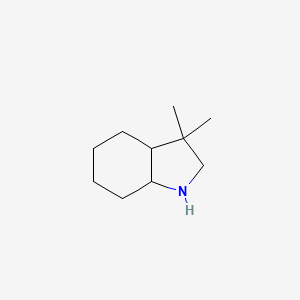

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
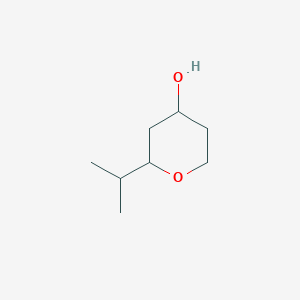
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
